molecular formula C7H5BrN2 B1375813 6-Bromo-3-methylpicolinonitrile CAS No. 1379335-87-1

6-Bromo-3-methylpicolinonitrile

Cat. No. B1375813
CAS RN: 1379335-87-1
M. Wt: 197.03 g/mol
InChI Key: FGVHKABWIDIKRG-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpicolinonitrile is a chemical compound with the CAS Number: 1379335-87-1. It has a molecular weight of 197.03 and its linear formula is C7H5BrN2 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance. It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Energy Conversion in Photochromic Compounds

6-Bromo-3-methylpicolinonitrile is utilized in photochromic ruthenium DMSO complexes, contributing to efficient energy conversion. These complexes demonstrate significant potential for S-to-O isomerization, influenced by metal-to-ligand charge transfer excitation, with the methyl group playing a crucial role in promoting isomerization by hindering rotation around the Ru-S bond (Rachford, Petersen, & Rack, 2006).

Solid-State Structure and Interactions

The solid-state structure of 3-bromopyridine-2-carbonitrile, known as 3-bromopicolinonitrile, reveals interesting intermolecular interactions. Its synthesis and analysis indicate significant Br...N contacts and π–π stacking interactions, essential for understanding molecular arrangements in solid states (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).

Synthesis of Antimicrobial Quinazolinones

In antimicrobial research, derivatives of this compound are synthesized for their potential antimicrobial activities. These derivatives, particularly 2–alkyl–6–bromo–3,1–benzoxazine–4–ones and their subsequent reactions, are of interest in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Applications in Ligand Synthesis

This compound is used in the synthesis of novel chelating ligands, such as in the Friedländer approach to incorporate 6-bromoquinoline derivatives. These derivatives are crucial for forming bidentate and tridentate ligands with potential applications in coordination chemistry and materials science (Hu, Zhang, & Thummel, 2003).

Intermediate in PI3K/mTOR Inhibitors

This compound derivatives are significant intermediates in synthesizing PI3K/mTOR inhibitors, highlighting their importance in medicinal chemistry, particularly in cancer treatment research (Lei et al., 2015).

Safety and Hazards

The safety information available indicates that 6-Bromo-3-methylpicolinonitrile is potentially harmful if swallowed (Hazard Statement H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

6-bromo-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVHKABWIDIKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856867
Record name 6-Bromo-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379335-87-1
Record name 6-Bromo-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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